![molecular formula C25H31NO B5087726 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol CAS No. 380594-12-7](/img/structure/B5087726.png)
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol
Übersicht
Beschreibung
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, also known as DBBF, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it useful for a variety of applications, including fluorescence microscopy, flow cytometry, and drug discovery. In
Wirkmechanismus
The mechanism of action of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is based on its fluorescent properties. When excited by light of a specific wavelength, 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol emits light at a longer wavelength. This allows researchers to visualize the location and movement of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol-labeled structures in cells and tissues.
Biochemical and Physiological Effects:
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is generally considered to be non-toxic and has no known biochemical or physiological effects. It is well-tolerated by cells and tissues, making it a useful tool for studying biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is its high photostability, which allows it to be used for long-term imaging experiments. It is also highly specific, allowing researchers to label specific structures or molecules of interest. However, 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol has some limitations. It is relatively expensive compared to other fluorescent dyes, and its synthesis requires specialized equipment and expertise. In addition, 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is not suitable for all applications, as its fluorescence properties may interfere with certain experimental conditions.
Zukünftige Richtungen
There are several possible future directions for research on 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, such as its use in drug delivery or as a biosensor for detecting specific molecules. Finally, there is a need for further research on the biochemical and physiological effects of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, particularly in vivo.
Synthesemethoden
The synthesis of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol involves several steps, starting with the reaction of 9-fluorenone with butyl lithium to form the corresponding lithium enolate. This is followed by the addition of dibutylamine and propargyl bromide to form the alkyne derivative. Finally, the alkyne derivative is reduced to the corresponding alcohol using sodium borohydride. The resulting product is 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for imaging biological structures and processes. For example, it can be used to label specific proteins or organelles in cells, allowing researchers to track their movements and interactions. 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is also used in flow cytometry to measure the size, shape, and fluorescence of individual cells. In addition, 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol has been used in drug discovery to identify compounds that bind to specific targets.
Eigenschaften
IUPAC Name |
9-[4-(dibutylamino)but-2-ynyl]fluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-3-5-18-26(19-6-4-2)20-12-11-17-25(27)23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,27H,3-6,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOCMJTZRRMWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231468 | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380594-12-7 | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380594-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



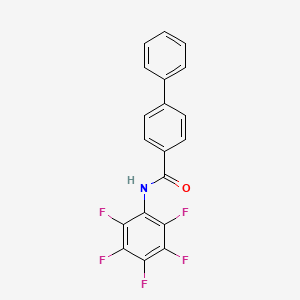
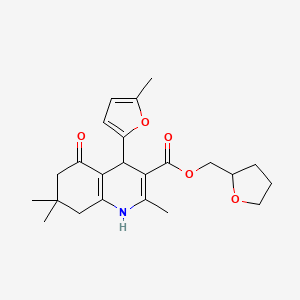
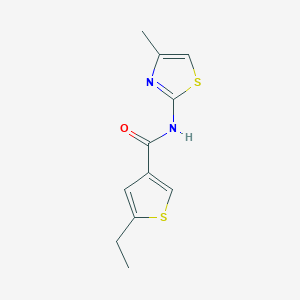
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
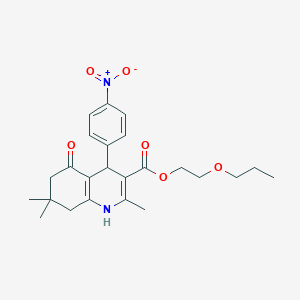
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
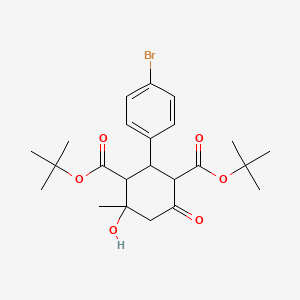

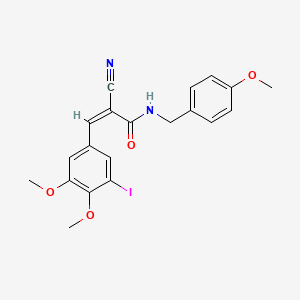
![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)